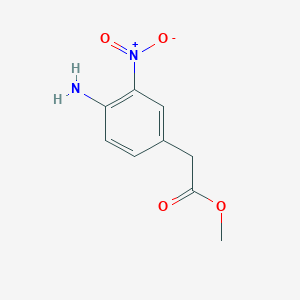

Methyl 2-(4-amino-3-nitrophenyl)acetate

Vue d'ensemble

Description

Methyl 2-(4-amino-3-nitrophenyl)acetate: is an organic compound with the molecular formula C9H10N2O4. It is characterized by the presence of an amino group (-NH2) and a nitro group (-NO2) on the benzene ring, which makes it a versatile intermediate in organic synthesis.

Synthetic Routes and Reaction Conditions:

Nitration and Amination: The compound can be synthesized by first nitrating an appropriate benzene derivative to introduce the nitro group, followed by amination to introduce the amino group.

Esterification: The final step involves esterification, where the carboxylic acid group is converted to its methyl ester form using methanol in the presence of an acid catalyst.

Industrial Production Methods: In an industrial setting, the compound is typically produced through a multi-step synthesis involving the nitration of 4-amino-3-nitrobenzoic acid followed by esterification. The reaction conditions are carefully controlled to ensure high yield and purity.

Types of Reactions:

Oxidation: The nitro group can be oxidized to form a nitroso group or further to a carboxylic acid.

Reduction: The nitro group can be reduced to an amine, resulting in the formation of a different amine derivative.

Substitution: The amino group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

Reduction: Iron powder and hydrochloric acid (Fe/HCl) or catalytic hydrogenation.

Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus oxychloride (POCl3).

Major Products Formed:

Oxidation: 4-amino-3-nitrobenzoic acid.

Reduction: 4-amino-3-aminophenylacetate.

Substitution: Various halogenated derivatives.

Applications De Recherche Scientifique

Chemistry

Methyl 2-(4-amino-3-nitrophenyl)acetate serves as an intermediate in the synthesis of various chemical compounds, including:

- Dyes and Pigments : It is utilized in the production of colorants due to its vibrant properties.

- Pharmaceuticals : The compound is a precursor for biologically active molecules, which may have therapeutic effects .

Biology

In biological research, this compound is explored for its potential as:

- Precursor for Therapeutic Agents : It can be used to synthesize compounds with anti-inflammatory and analgesic properties.

- Photoaffinity Labeling : The compound's photochemical properties allow it to be used in labeling studies to investigate protein interactions .

Medicine

This compound is under investigation for:

- Drug Development : It shows promise in designing new drugs targeting specific pathways related to inflammation and pain modulation.

- Safety Studies : Evaluations of its toxicity and biological effects are ongoing, particularly concerning its use in cosmetic formulations .

Industry

The compound finds applications in industrial processes, notably:

- Agrochemicals : It is used in the formulation of pesticides and herbicides due to its efficacy against various pests.

- Chemical Manufacturing : Its role as a building block in synthesizing other compounds makes it valuable in large-scale chemical production .

Case Studies

- Pharmaceutical Development : A study highlighted the synthesis of novel receptor tyrosine kinase inhibitors derived from this compound, demonstrating its potential in treating cancer by inhibiting growth factor signaling pathways .

- Cosmetic Safety Evaluation : Research conducted on oxidative hair dye formulations containing related compounds showed that while effective, safety assessments are crucial due to potential toxicity concerns associated with nitro-containing compounds .

Mécanisme D'action

The compound exerts its effects through the interaction with molecular targets such as enzymes and receptors. The exact mechanism depends on the specific application, but it generally involves the modulation of biological pathways related to inflammation, pain, and oxidative stress.

Comparaison Avec Des Composés Similaires

Methyl 3-nitro-4-aminophenylacetate: Similar structure but different position of the nitro and amino groups.

Methyl 2-(3-nitro-4-aminophenyl)acetate: Another positional isomer with different chemical properties.

Uniqueness: Methyl 2-(4-amino-3-nitrophenyl)acetate is unique due to its specific arrangement of functional groups, which influences its reactivity and biological activity.

This compound's versatility and potential applications make it a valuable subject of study in various scientific fields

Activité Biologique

Methyl 2-(4-amino-3-nitrophenyl)acetate is an organic compound with significant biological activity, attributed to its unique structural features, including both amino and nitro functional groups. This article explores its biological properties, including potential applications in medicinal chemistry, sensor technology, and its interactions with various biological targets.

- Molecular Formula : C9H10N2O4

- Molecular Weight : 210.19 g/mol

- IUPAC Name : this compound

- CAS Number : 28694-94-2

The compound features a methyl ester group attached to a phenyl ring containing an amino group and a nitro group. This structural arrangement plays a crucial role in its reactivity and biological interactions .

Biological Activity Overview

This compound has been studied for various biological activities:

- Antimicrobial Properties : Preliminary studies suggest that this compound may exhibit antimicrobial activity. Similar compounds have shown effectiveness against Gram-positive and Gram-negative bacteria, indicating potential as a lead compound for antibiotic development .

- Colorimetric Sensor Applications : The compound has been utilized as a colorimetric sensor for detecting specific anions such as dihydrogen phosphate and acetate ions. Its ability to undergo significant color changes upon interaction with these anions highlights its utility in sensor applications.

- Interaction with Biological Targets : The presence of amino and nitro groups allows for selective binding to various molecular targets, which could lead to pharmacological applications. Studies indicate that the compound can interact with nucleophiles, influencing reaction rates and mechanisms .

Antimicrobial Activity

A study exploring the antibacterial properties of compounds structurally related to this compound found that derivatives can inhibit the growth of multidrug-resistant strains of bacteria such as Staphylococcus aureus and Klebsiella pneumoniae. The minimal inhibitory concentrations (MICs) for these compounds ranged from <0.03125–0.25 μg/mL, demonstrating potent activity against resistant strains .

Sensor Development

Research on the sensor capabilities of this compound revealed that it can selectively bind to anions, leading to distinct colorimetric changes. This property makes it suitable for environmental monitoring and biochemical sensing applications. The kinetic studies conducted on the reaction mechanisms further elucidated how substituents on the aromatic ring influence reactivity patterns .

Comparative Analysis of Related Compounds

The following table summarizes some structurally similar compounds and their unique features:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Methyl 2-(4-amino-2-nitrophenyl)acetate | C9H10N2O4 | Different nitro position; affects reactivity |

| Methyl 2-(3-amino-4-nitrophenyl)acetate | C9H10N2O4 | Variation in amino position; potential different activity |

| Methyl 2-(4-nitrophenyl)acetate | C9H9NO4 | Lacks amino group; primarily used as a substrate |

These compounds share structural similarities but differ in their functional group positioning, which significantly impacts their chemical behavior and biological activity .

Q & A

Q. Basic: What synthetic strategies are recommended for Methyl 2-(4-amino-3-nitrophenyl)acetate to address regioselectivity in nitration and reduction steps?

Methodological Answer:

The synthesis typically involves:

Nitration of phenylacetic acid derivatives : Nitration of methyl 2-(4-aminophenyl)acetate or its precursors must address regioselectivity. Meta/para-directing effects of substituents (e.g., ester groups) influence nitro-group placement. Use controlled conditions (e.g., HNO₃/H₂SO₄ at 0–5°C) to favor 3-nitro isomer formation .

Reduction of nitro to amino group : Catalytic hydrogenation (H₂/Pd-C) or chemical reductants (Sn/HCl) can reduce the nitro group while preserving the ester functionality. Monitor reaction progress via TLC or HPLC to avoid over-reduction .

Purification : Recrystallization from methanol or ethanol improves purity, as impurities (e.g., diastereomers) may arise during nitration .

Q. Basic: How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

Key analytical techniques include:

- HPLC-MS : Quantify purity (>98%) and detect trace byproducts (e.g., incomplete nitration products) using reverse-phase C18 columns and acetonitrile/water gradients .

- NMR Spectroscopy : Confirm regiochemistry via ¹H NMR (e.g., aromatic proton splitting patterns) and ¹³C NMR (e.g., carbonyl signals at ~170 ppm) .

- X-ray crystallography : Resolve ambiguities in molecular geometry using SHELX for structure refinement. Compare observed bond lengths/angles with DFT-optimized models .

Q. Advanced: How can hydrogen bonding networks in the crystal lattice of this compound be systematically analyzed?

Methodological Answer:

Apply graph set analysis (Etter’s formalism) to categorize hydrogen bonds (H-bonds):

Identify donor-acceptor pairs : The amino (–NH₂) and nitro (–NO₂) groups act as H-bond donors/acceptors. Use SHELXL to refine H-bond distances (typically 2.5–3.0 Å) .

Classify motifs : Common patterns include chains (C(4)) or rings (R₂²(8)) formed by N–H···O interactions.

Correlate with packing efficiency : Weak H-bonds (e.g., C–H···O) may contribute to layered packing, affecting melting points and solubility .

Q. Advanced: What computational approaches resolve contradictions in reported spectral data or reactivity predictions?

Methodological Answer:

DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict IR, NMR, and UV-Vis spectra. Compare with experimental data to validate regiochemistry .

Molecular docking : Study interactions with biological targets (e.g., enzymes) to explain unexpected reactivity. For example, steric hindrance from the nitro group may reduce binding affinity .

Machine learning : Train models on existing nitrophenylacetate datasets to predict synthetic yields or byproduct formation under varying conditions .

Q. Advanced: How can researchers address discrepancies in thermal stability or melting point data for this compound?

Methodological Answer:

Thermogravimetric analysis (TGA) : Measure decomposition temperatures under inert atmospheres to distinguish melting points from degradation events.

DSC profiling : Identify polymorphs (e.g., metastable vs. stable forms) that may cause conflicting melting points (e.g., 156°C vs. 163°C) .

Control crystallization conditions : Slow evaporation from DMF/water mixtures produces larger, more stable crystals for reproducible data .

Q. Advanced: What strategies mitigate challenges in optimizing reaction conditions for scale-up synthesis?

Methodological Answer:

Design of Experiments (DoE) : Use factorial designs to optimize temperature, solvent polarity, and catalyst loading. For example, DMF enhances nitro-group solubility but may require post-reaction dialysis .

In-line analytics : Implement PAT (Process Analytical Technology) tools like ReactIR to monitor nitration/reduction in real time .

Green chemistry principles : Substitute toxic reductants (Sn/HCl) with catalytic transfer hydrogenation (e.g., ammonium formate/Pd-C) .

Q. Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

Propriétés

IUPAC Name |

methyl 2-(4-amino-3-nitrophenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O4/c1-15-9(12)5-6-2-3-7(10)8(4-6)11(13)14/h2-4H,5,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMSVFPDFFCHFRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=CC(=C(C=C1)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40708290 | |

| Record name | Methyl (4-amino-3-nitrophenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40708290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28694-94-2 | |

| Record name | Methyl (4-amino-3-nitrophenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40708290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.